molecular formula C14H15NO2 B6333608 Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1400808-07-2

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B6333608
CAS No.: 1400808-07-2
M. Wt: 229.27 g/mol
InChI Key: NDKQMNWQGHSZMJ-OLZOCXBDSA-N
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Description

Benzyl (1R,4S)-2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound featuring a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and dienophile under controlled conditions yields the desired bicyclic structure. For instance, the reaction of a furan derivative with an olefinic or acetylenic dienophile can produce the bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core that interacts with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester group and the potential for diverse chemical modifications. Its bicyclic structure provides rigidity and specificity in interactions, making it valuable in various applications.

Properties

IUPAC Name

benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQMNWQGHSZMJ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1C=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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